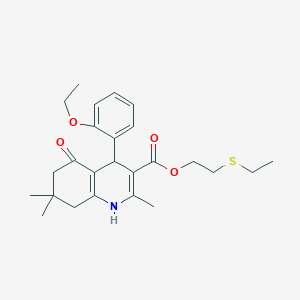![molecular formula C18H19ClN2O2 B5168569 N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide, commonly known as CEC, is a synthetic compound that belongs to the family of amide derivatives. This compound is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
CEC acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It has been shown to increase the release of dopamine and serotonin in the brain, which results in increased neuronal activity and stimulation of the reward pathway. CEC also has a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular processes, including calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
CEC has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. CEC has also been shown to increase the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. In addition, CEC has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CEC in lab experiments include its unique mechanism of action, high affinity for various receptors, and ability to stimulate the reward pathway. However, the limitations of using CEC include its potential toxicity and the need for careful dosing and monitoring. In addition, CEC may not be suitable for all experiments due to its specific effects and mechanism of action.
Orientations Futures
There are many future directions for research on CEC. One area of interest is the development of new drugs based on the structure-activity relationship of CEC. Another area of interest is the study of the neuroprotective effects of CEC and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to better understand the biochemical and physiological effects of CEC and its potential toxicity.
Méthodes De Synthèse
The synthesis of CEC involves the reaction of 2-chloroethylamine hydrochloride with 2-ethylbenzamide in the presence of a base such as potassium carbonate. The reaction takes place in an appropriate solvent, such as dimethylformamide, under reflux conditions. After the reaction is complete, the product is purified by column chromatography to obtain pure CEC.
Applications De Recherche Scientifique
CEC is widely used in scientific research due to its unique properties and mechanism of action. It is used as a ligand to study the binding affinity and selectivity of various receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. CEC is also used as a probe to study the structure-activity relationship of various compounds and to develop new drugs.
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-2-13-7-4-6-10-16(13)21-18(23)17(22)20-12-11-14-8-3-5-9-15(14)19/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVXMXKHYMJIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)


![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
